SC-57461A - 423169-68-0

SC-57461A

Catalog Number: EVT-282307
CAS Number: 423169-68-0
Molecular Formula: C20H26ClNO3
Molecular Weight: 363.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid, also known as SC-57461, is a synthetic compound classified as a γ-amino acid derivative. It plays a significant role in scientific research as a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4 hydrolase), a key enzyme in the biosynthesis of leukotriene B4 (LTB4). LTB4 is a potent pro-inflammatory mediator involved in various inflammatory diseases, including inflammatory bowel disease, psoriasis, rheumatoid arthritis, and asthma.

Source and Classification

SC-57461A belongs to the class of compounds known as amino acid derivatives. Its structure features a propyl chain linked to a phenoxy group, which contributes to its binding affinity for the active site of leukotriene A4 hydrolase. The compound has been classified as an anti-inflammatory agent due to its role in inhibiting leukotriene production, which is implicated in various inflammatory conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of SC-57461A involves several key steps that typically include:

  1. Formation of the Propyl Chain: The initial step often involves creating the propyl moiety through alkylation reactions.
  2. Introduction of the Phenoxy Group: This is achieved by coupling reactions where a benzyl group is introduced onto the propyl chain.
  3. Final Modification: The compound is finalized by introducing the methyl group at the nitrogen atom, yielding SC-57461A.
Molecular Structure Analysis

Structure and Data

SC-57461A has a molecular formula of C₁₈H₂₃NO₃ and a molecular weight of 303.38 g/mol. The structural representation includes:

  • Core Structure: A propyl chain connected to a benzylphenoxy group.
  • Functional Groups: The presence of an amine group contributes to its interaction with the enzyme's active site.

Crystallographic studies have provided insights into its three-dimensional conformation, revealing how it fits within the active site of leukotriene A4 hydrolase .

Chemical Reactions Analysis

Reactions and Technical Details

SC-57461A primarily acts by inhibiting two enzymatic activities of leukotriene A4 hydrolase:

  1. Epoxide Hydrolase Activity: This activity converts leukotriene A4 into leukotriene B4. SC-57461A effectively blocks this conversion, leading to reduced levels of pro-inflammatory mediators.
  2. Aminopeptidase Activity: It also inhibits the degradation of Pro-Gly-Pro, a substrate for leukotriene A4 hydrolase, demonstrating its dual inhibitory effects.

The compound's inhibition mechanism involves binding to the enzyme's active site, which prevents substrate access and alters catalytic efficiency .

Mechanism of Action

Process and Data

The mechanism by which SC-57461A exerts its effects involves:

  1. Binding Affinity: The compound binds competitively at the active site of leukotriene A4 hydrolase, preventing substrate binding.
  2. Catalytic Disruption: By occupying the active site, SC-57461A disrupts the enzyme's catalytic cycle, leading to decreased production of leukotrienes.

Studies indicate that this binding results in significant inhibition with an IC₅₀ value around 49 nM for leukotriene B4 synthesis in whole blood assays .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SC-57461A exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

These properties are crucial for its formulation in pharmacological studies .

Applications

Scientific Uses

SC-57461A is primarily utilized in scientific research focused on:

  1. Inflammation Studies: As an inhibitor of leukotriene production, it aids in understanding inflammatory pathways and potential therapeutic targets.
  2. Drug Development: Its selective inhibition profile makes it a candidate for developing new anti-inflammatory drugs with fewer side effects compared to non-selective inhibitors.
  3. Biochemical Assays: It serves as a valuable tool in assays designed to measure enzymatic activity related to leukotriene synthesis and metabolism.
Introduction to Leukotriene A4 Hydrolase (LTA4H) as a Therapeutic Target

Role of LTB4 in Inflammatory Pathogenesis

Leukotriene B4 (LTB4) is a potent lipid mediator enzymatically generated from arachidonic acid via the sequential actions of 5-lipoxygenase (5-LO), 5-LO-activating protein (FLAP), and leukotriene A4 hydrolase (LTA4H). LTB4 exerts its biological effects primarily through two G protein-coupled receptors: high-affinity BLT1 (LTB4R1) and low-affinity BLT2 (LTB4R2). Upon binding, LTB4 triggers:

  • Chemotaxis and leukocyte activation: Neutrophil recruitment, lysosomal enzyme release, and reactive oxygen species (ROS) generation [5] [10]
  • Pro-inflammatory signaling: Upregulation of adhesion molecules (e.g., CD11b), induction of IL-2 receptors, and enhancement of vascular permeability [5] [10]
  • Disease amplification: Pathological roles in asthma, rheumatoid arthritis, inflammatory bowel disease (IBD), and cancer progression through chronic inflammation [5] [10].

In hepatocellular carcinoma (HCC), LTB4 receptors are significantly upregulated in tumor tissues, driving proliferation and invasion via PI3K/AKT/mTOR pathway activation [1] [3]. Conversely, in influenza infection, the LTB4-BLT1 axis attenuates NLRP3 inflammasome activation, demonstrating context-dependent anti-inflammatory effects [6].

Table 1: Pro-Inflammatory Effects of LTB4 in Disease Pathogenesis

Disease ContextKey LTB4-Mediated EffectsReceptors Involved
Hepatocellular CarcinomaIncreased cell viability, migration, invasion; proliferation marker upregulation (PCNA, Ki-67)BLT1, BLT2 [1]
Influenza InfectionNLRP3 inflammasome suppression via K27/K48-linked ubiquitination; reduced IL-1β/IL-18Primarily BLT1 [6]
Chronic Lung Diseases (COPD, CF)Neutrophil chemotaxis; sustained inflammation via PGP accumulationBLT1, BLT2 [4] [10]

Dual Functionality of LTA4H: Epoxide Hydrolase vs. Aminopeptidase Activity

LTA4H possesses two distinct enzymatic activities governed by overlapping yet functionally divergent active sites:

  • Epoxide hydrolase activity: Converts unstable LTA4 to LTB4 within a hydrophobic catalytic tunnel. This activity is pro-inflammatory due to LTB4 biosynthesis [4].
  • Aminopeptidase activity: Degrades the neutrophil chemoattractant tripeptide Pro-Gly-Pro (PGP) in a hydrophilic binding pocket. This activity is anti-inflammatory by resolving neutrophilic inflammation [4].

Structural analyses reveal an L-shaped active site cavity:

  • Site A (hydrophobic tunnel): Binds LTA4’s hydrocarbon tail and is targeted by epoxide hydrolase inhibitors.
  • Site B (zinc-containing hydrophilic region): Processes PGP and peptide substrates [4].

SC-57461A, a competitive LTA4H inhibitor, binds both sites with high affinity:

  • Inhibits human recombinant LTA4H with IC₅₀ = 2.5 nM (LTA4 substrate) and IC₅₀ = 27 nM (peptide substrates) [2] [8]
  • Reduces ionophore-induced LTB4 production in whole blood (IC₅₀ = 49 nM) without affecting thromboxane B2 synthesis [2] [8].

Table 2: Comparative Enzymatic Activities of LTA4H and SC-57461A Inhibition

Activity TypeSubstrateBinding SiteSC-57461A IC₅₀Functional Consequence
Epoxide HydrolaseLeukotriene A4 (LTA4)Entire L-shaped cavity (Site A + B)2.5 nMSuppresses LTB4 generation [2] [8]
AminopeptidasePro-Gly-Pro (PGP)Zinc-binding region (Site B)27 nMBlocks PGP degradation, enabling neutrophil accumulation [4]

Rationale for Targeting LTA4H in Inflammatory Diseases and Cancer

The therapeutic appeal of LTA4H inhibition lies in its upstream control of LTB4 production. However, clinical failures of non-selective inhibitors (e.g., SC-57461A, DG-051, JNJ-40929837) highlight the complexity:

  • Non-selective inhibition drawbacks: SC-57461A (orally administered) equally blocks both epoxide hydrolase and aminopeptidase activities (Fig 1D–E in [4]). This causes PGP accumulation in murine serum, exacerbating neutrophilic inflammation in chronic lung diseases [4].
  • Oncology implications: In HCC xenograft models, SC-57461A:
  • Suppresses tumor growth by >50% vs. controls
  • Reduces proliferation markers (Ki-67, PCNA)
  • Inhibits migration/invasion in 2D/3D cultures [1].
  • Selectivity imperative: Novel inhibitors (e.g., ARM1) selectively inhibit LTB4 generation without impeding PGP degradation by occupying Site A alone. This preserves LTA4H’s anti-inflammatory aminopeptidase function [4] [10].

Key Limitations of Non-Selective Inhibitors like SC-57461A

1. Dual-Activity Blockade → Prevents PGP degradation → Neutrophil persistence  2. Context-Dependent Effects → Pro-tumorigenic in HCC vs. anti-inflammatory in influenza  3. Clinical Outcomes → Trial failures in IBD due to unresolved inflammation  [4] [7]  

Properties

CAS Number

423169-68-0

Product Name

SC-57461A

IUPAC Name

3-[3-(4-benzylphenoxy)propyl-methylamino]propanoic acid;hydrochloride

Molecular Formula

C20H26ClNO3

Molecular Weight

363.9 g/mol

InChI

InChI=1S/C20H25NO3.ClH/c1-21(14-12-20(22)23)13-5-15-24-19-10-8-18(9-11-19)16-17-6-3-2-4-7-17;/h2-4,6-11H,5,12-16H2,1H3,(H,22,23);1H

InChI Key

SBBJJLDNKNNWFJ-UHFFFAOYSA-N

SMILES

CN(CCCOC1=CC=C(C=C1)CC2=CC=CC=C2)CCC(=O)O.Cl

Solubility

Soluble in DMSO

Synonyms

3-(methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid.
N-methyl-N-(3-(4-(phenylmethyl)phenoxy)propyl)-beta-alanine
SC 57461
SC-57461
SC-57461A

Canonical SMILES

CN(CCCOC1=CC=C(C=C1)CC2=CC=CC=C2)CCC(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.